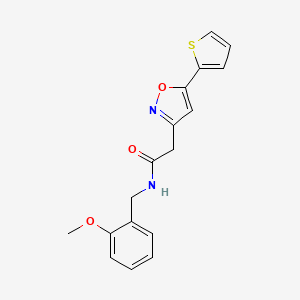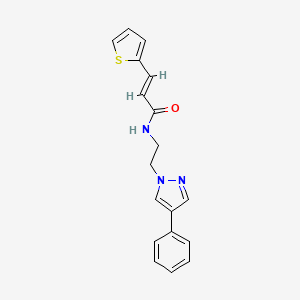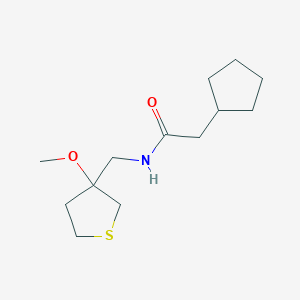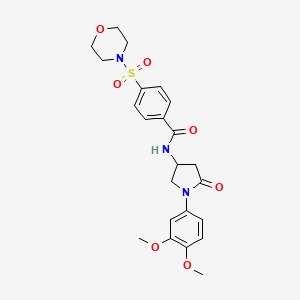![molecular formula C15H18N4O2 B2556594 4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide CAS No. 439121-02-5](/img/structure/B2556594.png)
4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide (CCIP) is a novel imidazole-based compound that has been studied for its potential applications in the field of medicinal chemistry. CCIP is a synthetic compound that has a variety of interesting properties, such as its ability to act as an agonist of the G-protein-coupled receptor (GPCR) family of proteins. CCIP is also known to possess a variety of anti-inflammatory and anti-tumor activities. In addition, CCIP has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been used in various chemical synthesis studies. For instance, it's involved in reactions like functionalization reactions with pyrazole derivatives (Yıldırım, Kandemirli, & Demir, 2005) and cyclocondensation reactions (Sokolov, Aksinenko, & Martynov, 2014). These reactions are pivotal in creating novel heterocyclic compounds.
Application in Catalysis
- The compound and its derivatives have been used in catalyst-free synthesis processes. For example, a study demonstrated the synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives using a catalyst-free method, highlighting its potential in green chemistry applications (Shaabani, Seyyedhamzeh, Ganji, & Ng, 2014).
Anticancer Research
- In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, focused compound libraries derived from a related pyrrole alkaloid showed potential as inhibitors of cell growth in various cancer cell lines (Dyson, Wright, Young, Sakoff, & McCluskey, 2014).
Structural and Electronic Properties
- The compound's structural and electronic properties have been studied in detail, providing insights into its behavior in different chemical environments. For example, a study on the crystal structures of related compounds examined the delocalization of π-electron density within various rings, which is critical for understanding their reactivity (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).
Drug Development and Medicinal Chemistry
- The compound's derivatives have been explored in drug development, particularly in the design of molecules with potential therapeutic applications. For example, derivatives have been studied for their potential as JNK inhibitors, which are relevant in treating neurodegenerative diseases (Jang, Oh, Cho, Yang, Moon, Im, & Hah, 2020).
Wirkmechanismus
Target of action
Compounds containing an imidazole ring, like “4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide”, are often involved in various biological activities. They are key components to functional molecules used in a variety of everyday applications .
Biochemical pathways
The exact biochemical pathways affected by “this compound” would depend on its specific biological targets. Imidazole derivatives have been found to be involved in a variety of biochemical pathways .
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14(11-2-3-11)12-8-13(18-9-12)15(21)17-4-1-6-19-7-5-16-10-19/h5,7-11,18H,1-4,6H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRRREBNAPMKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)
![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)
![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)





![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)


